molecular formula C10H13Cl2F3N4O2 B2637274 2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride CAS No. 324009-15-6

2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride

Cat. No.: B2637274
CAS No.: 324009-15-6
M. Wt: 349.14
InChI Key: KXDLJTBLZSHEQP-UHFFFAOYSA-N
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Description

2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride (CAS: 324009-15-6) is a synthetic small molecule characterized by a pyridinylaminoethyl backbone modified with an aminooxyacetamide group and a hydrochloride counterion. The aminooxy (-ONH₂) moiety distinguishes it from related analogs, enabling unique reactivity in nucleophilic or coordination chemistry contexts. Safety guidelines emphasize precautions for handling its hydrochloride form, including storage in sealed containers at controlled temperatures and avoidance of contact with combustibles .

Properties

IUPAC Name

2-aminooxy-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N4O2.ClH/c11-7-3-6(10(12,13)14)4-18-9(7)17-2-1-16-8(19)5-20-15;/h3-4H,1-2,5,15H2,(H,16,19)(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDLJTBLZSHEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCNC(=O)CON)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the 3-chloro-5-(trifluoromethyl)-2-pyridinyl intermediate through halogenation and trifluoromethylation reactions.

    Aminooxy Group Introduction: The aminooxy group is introduced via nucleophilic substitution reactions, often using hydroxylamine derivatives under controlled conditions.

    Acetamide Formation: The final step involves the coupling of the aminooxy-pyridinyl intermediate with an acetamide precursor, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

    Reduction: The pyridinyl ring can be reduced under specific conditions to yield dihydropyridine derivatives.

    Substitution: The chloro group on the pyridinyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include nitroso derivatives, dihydropyridine derivatives, and various substituted pyridinyl compounds.

Scientific Research Applications

Drug Development

The compound has been explored for its potential as a pharmacological agent. Its structural characteristics suggest that it may inhibit specific enzymes or receptors involved in disease processes, particularly inflammation and cancer. For instance, compounds with similar structures have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

Synthesis of Isoxazoline Indolizine Amides

2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride serves as a reactant in the synthesis of isoxazoline indolizine amides. These compounds are of interest due to their biological activity, including anti-inflammatory and anti-cancer properties . The synthesis process often involves complex organic reactions that leverage the unique functional groups present in this compound.

Biochemical Studies

This compound can be utilized in biochemical assays to study enzyme activity or protein interactions. The aminooxy group can form reversible covalent bonds with carbonyl-containing biomolecules, making it useful for probing the dynamics of protein function and modification . This application is particularly relevant in understanding post-translational modifications in proteins.

Case Studies

Study Objective Findings
Chahal et al. (2023)Design and development of COX-II inhibitorsThe study demonstrated that derivatives of similar structures could effectively inhibit COX-II, suggesting potential pathways for the development of anti-inflammatory drugs using compounds like this compound .
VWR Product AnalysisCharacterization and applicationsThe analysis confirmed the compound's utility in synthesizing biologically active molecules, reinforcing its role as a versatile building block in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The pyridinyl ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups
Target Compound (324009-15-6) Not explicitly provided Aminooxy (-ONH₂), pyridinyl-Cl/CF₃, ethylacetamide backbone, hydrochloride salt
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide (339096-66-1) Likely C₁₁H₁₀Cl₂F₃N₃O ~360.1 Chloroacetamide (-COCl), pyridinyl-Cl/CF₃, ethylamino linker
2-({[2-(4-Chlorophenyl)-2-cyanoethylidene]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide (303151-69-1) C₁₉H₁₆Cl₂F₃N₅O₂ 474.27 Cyanoethylidene (-C≡N), 4-chlorophenyl, aminooxyacetamide, pyridinyl-Cl/CF₃
2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-N-[(phenylcarbamothioyl)amino]acetamide (339099-35-3) C₂₃H₁₇ClF₃N₅OS 503.93 Indole ring, phenylcarbamothioyl (-NH-CS-NHPh), pyridinyl-Cl/CF₃

Key Observations:

Aminooxy vs. Chloro Substitution: The target compound’s aminooxy group replaces the chloroacetamide in , altering nucleophilicity.

Extended Substituents: The compound in incorporates a 4-chlorophenyl-cyanoethylidene group, increasing molecular weight (474.27 vs. ~360 for ) and introducing steric hindrance. This could reduce membrane permeability but enhance specificity for hydrophobic binding pockets.

Biological Activity

2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride, with the CAS number 324009-15-6, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₀H₁₃Cl₂F₃N₄O₂
  • Molecular Weight : 349.14 g/mol
  • Melting Point : 157–160 °C
  • CAS Number : 324009-15-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the aminooxy group is significant as it can form covalent bonds with aldehydes and ketones, potentially modulating enzyme activity or influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to 2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide exhibit varying degrees of antimicrobial activity. In a study focusing on structure-activity relationships, it was found that related acetamide derivatives showed moderate activity against gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity :
    • A study evaluated the efficacy of various acetamide derivatives against a range of bacterial strains. Compounds with structural similarities to 2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide were tested, revealing moderate effectiveness against gram-positive organisms .
  • In Vitro Studies :
    • In vitro assays demonstrated that related compounds inhibited the growth of Plasmodium falciparum, indicating potential antimalarial properties. The activity was correlated with specific structural features, such as the presence of halogenated aromatic rings .
  • Pharmacological Profile :
    • The pharmacological profile suggests that the compound may interact with various biological targets, leading to diverse therapeutic effects. Further studies are necessary to elucidate these interactions fully.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialModerate activity against gram-positive bacteria
AnticancerPotential inhibition of cancer cell proliferation
AntimalarialInhibitory effects on Plasmodium falciparum

Q & A

Basic: What are the critical considerations for synthesizing 2-(aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride?

Methodological Answer:
The synthesis involves sequential substitution and condensation reactions. Key steps include:

  • Intermediate Preparation : Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) with chloroacetyl chloride under cold conditions in chloroform to form chloroacetamide intermediates. TLC monitoring ensures reaction completion .
  • Aminooxy Group Incorporation : Substituting the chloro group with an aminooxy moiety via nucleophilic displacement, typically using hydroxylamine derivatives in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .
  • Purification : Post-reaction quenching with water precipitates the product, followed by recrystallization or column chromatography. Characterization via NMR (¹H/¹³C) and HPLC confirms purity and structural integrity .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions in NMR or mass spectrometry data may arise from:

  • Tautomerism : The trifluoromethyl and pyridinyl groups can induce tautomeric shifts. Use variable-temperature NMR to identify dynamic equilibria .
  • Residual Solvent Peaks : Ensure thorough drying (e.g., lyophilization) and compare with reference spectra of intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) .
  • Ionization Suppression in MS : Optimize electrospray ionization (ESI) parameters (e.g., pH, solvent composition) to enhance signal clarity for the acetamide backbone .

Basic: What are standard protocols for evaluating the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, then quantify degradation via HPLC-UV. The aminooxy group is prone to hydrolysis under acidic conditions .
  • Light Sensitivity : Store samples in amber vials and monitor photodegradation under UV/visible light using LC-MS to identify byproducts .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s pyridinyl-acetamide core and target enzymes (e.g., kinases, oxidoreductases). Focus on hydrogen bonding with the aminooxy group and hydrophobic interactions with the trifluoromethyl moiety .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with biological activity using descriptors like logP and molar refractivity .
  • Metabolic Prediction : Apply ADMET predictors (e.g., SwissADME) to optimize metabolic stability by modifying the ethylamino linker or reducing CYP450 binding .

Basic: What analytical techniques are essential for characterizing this compound’s purity?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities at 254 nm. Retention time comparison with synthetic intermediates (e.g., 2-chloro-N-substituted acetamides) is critical .
  • Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry, especially given the trifluoromethyl group’s interference in combustion analysis .
  • FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide, N-H bend at ~1550 cm⁻¹ for the aminooxy group) .

Advanced: How can researchers address low yields in the final condensation step?

Methodological Answer:
Low yields often stem from:

  • Steric Hindrance : The bulky trifluoromethyl group impedes nucleophilic attack. Switch to microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction kinetics .
  • Byproduct Formation : Monitor for iminothiazolidinone byproducts (common in chloroacetamide reactions) via LC-MS and adjust stoichiometry (e.g., excess aminooxy reagent) .
  • Solvent Optimization : Replace DMF with DMA or NMP for better solubility of aromatic intermediates .

Basic: What safety precautions are mandatory when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound is a suspected irritant (GHS Category 2A) .
  • Ventilation : Perform reactions in a fume hood due to potential HCl gas release during hydrochloride salt formation .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal, and collect organic waste for incineration .

Advanced: How to design a study evaluating the compound’s environmental fate?

Methodological Answer:

  • Abiotic Degradation : Expose the compound to simulated sunlight (xenon lamp) and analyze photoproducts via HRMS. The trifluoromethyl group may resist hydrolysis but form trifluoroacetic acid under UV .
  • Biotic Degradation : Incubate with soil microbiota (e.g., OECD 307 guideline) and track mineralization via ¹⁴C-labeling. The ethylamino linker is susceptible to microbial cleavage .
  • Ecotoxicology : Assess Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201). Structural analogs show moderate aquatic toxicity (EC₅₀ ~10 mg/L) .

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